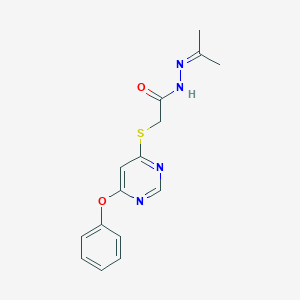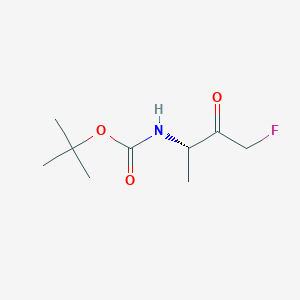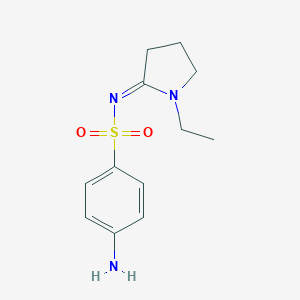
(E)-2-amino-2-methylpent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-amino-2-methylpent-3-enoic acid, commonly known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. AMPA is a non-protein amino acid that is found in the brain, spinal cord, and other parts of the body. This amino acid is an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
AMPA acts as an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. When AMPA binds to the receptor, it induces the influx of sodium ions, leading to depolarization of the postsynaptic membrane. This depolarization can trigger the release of neurotransmitters, leading to the propagation of the action potential.
Biochemical and Physiological Effects:
AMPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an agonist of the AMPA receptor, AMPA has been shown to modulate the activity of other ion channels and receptors. AMPA has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. Furthermore, AMPA has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the amino acid. In addition, AMPA has been extensively studied, and its effects on the nervous system are well understood. However, one limitation of using AMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of AMPA. One area of interest is the development of more selective AMPA receptor agonists and modulators, which can improve the specificity and efficacy of therapeutic interventions. In addition, the role of AMPA in synaptic plasticity and learning and memory is an area of active research. Finally, the potential use of AMPA as a biomarker for neurological disorders is an area of interest, as changes in AMPA levels have been observed in several neurological disorders.
Méthodes De Synthèse
AMPA can be synthesized by the condensation of methyl acrylate and glycine, followed by the reduction of the resulting intermediate with sodium borohydride. This method is a well-established protocol for the synthesis of AMPA and has been used in numerous studies.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA receptor agonists have been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, AMPA receptor modulators have been investigated as potential treatments for Parkinson's disease and epilepsy.
Propriétés
Numéro CAS |
137283-13-7 |
|---|---|
Nom du produit |
(E)-2-amino-2-methylpent-3-enoic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(E)-2-amino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |
Clé InChI |
IUIZJMOGTAAWEC-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C(C)(C(=O)O)N |
SMILES |
CC=CC(C)(C(=O)O)N |
SMILES canonique |
CC=CC(C)(C(=O)O)N |
Synonymes |
3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



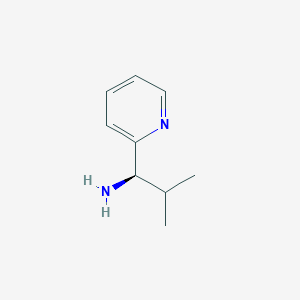

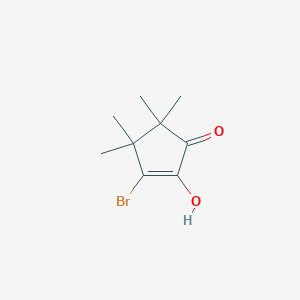
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
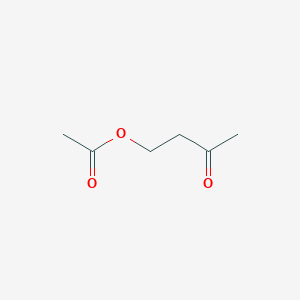


![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
